molecular formula C26H22O2 B3065752 1,2-Bis(2-biphenylyloxy)ethane CAS No. 607-07-8

1,2-Bis(2-biphenylyloxy)ethane

Cat. No.: B3065752
CAS No.: 607-07-8
M. Wt: 366.4 g/mol
InChI Key: RUTYZGCHBCCSKD-UHFFFAOYSA-N
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Description

1,2-Bis(2-biphenylyloxy)ethane is an organic compound with the molecular formula C26H22O2. It features a central ethane unit flanked by two ether-linked 2-biphenylyl groups, a structure that classifies it as a bis(aryl ether) and makes it a valuable scaffold in chemical research and development . The molecular structure, defined by the SMILES string C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3C4=CC=CC=C4, provides a flexible bridge between two bulky, aromatic systems . This architecture is of significant interest for designing bidentate ligands in coordination chemistry. Similar ethane-bridged compounds, such as 1,2-Bis(diphenylphosphino)ethane (dppe), are well-established as chelating ligands for transition metals, forming complexes that serve as catalysts for various organic transformations . Consequently, this compound is a promising precursor for synthesizing novel ligand systems where the oxygen atoms or the aromatic rings themselves can coordinate to metal centers. Beyond coordination chemistry, the bibenzyl-core and extended aromatic structure of this compound makes it a compound of interest in materials science. Researchers explore such bis(bibenzyl)-type structures for developing advanced organic materials and as synthetic analogs of natural products found in plants and liverworts . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-[2-(2-phenylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O2/c1-3-11-21(12-4-1)23-15-7-9-17-25(23)27-19-20-28-26-18-10-8-16-24(26)22-13-5-2-6-14-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTYZGCHBCCSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276927
Record name 1,2-Bis(2-biphenylyloxy)ethane
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Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-07-8
Record name NSC72813
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Record name 1,2-Bis(2-biphenylyloxy)ethane
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(2-biphenylyloxy)ethane
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Synthetic Methodologies and Strategic Organic Transformations

Established Reaction Pathways for the Synthesis of 1,2-Bis(2-biphenylyloxy)ethane and Analogues

The classical and most widely employed method for the synthesis of ethers, the Williamson ether synthesis, remains a cornerstone for the construction of the bis(aryloxy)ethane skeleton. byjus.comwikipedia.org This reaction, first developed in 1850, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

Etherification Reactions in the Construction of Bis(aryloxy)ethane Skeletons

The Williamson ether synthesis is a versatile and broadly applicable method for preparing both symmetrical and unsymmetrical ethers. wikipedia.org In the context of this compound, this involves the reaction of the sodium or potassium salt of 2-hydroxybiphenyl with a 1,2-dihaloethane. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction pathway. jk-sci.com

The general mechanism involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the dihaloethane, displacing the halide. This process occurs twice to form the final product.

To enhance the reaction rate and yield, phase-transfer catalysis (PTC) is often employed. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the dihaloethane is dissolved. princeton.edu This technique allows for the use of less expensive bases like sodium hydroxide (B78521) or potassium carbonate and can often be performed under milder conditions. jk-sci.combiomedres.us The use of PTC can lead to significantly higher yields and purity of the desired bis-ether product. crdeepjournal.org

Role of Precursor Design: Biphenyl-2-ol Derivatives and Dihaloethanes

The choice of precursors is critical to the success of the synthesis. Biphenyl-2-ol (also known as 2-phenylphenol) serves as the key aryloxy component. Its acidity allows for ready deprotonation to form the corresponding phenoxide.

The other key precursor is a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. These molecules provide the two-carbon linker between the two biphenylyloxy units. The choice of halogen can influence the reaction rate, with iodides being the most reactive and chlorides the least, following the general trend of leaving group ability in SN2 reactions.

Development and Optimization of Novel Synthetic Approaches

While the Williamson ether synthesis is a reliable method, research into more efficient, sustainable, and versatile synthetic routes is ongoing. These efforts are focused on the development of catalytic systems and the application of green chemistry principles.

Catalytic Strategies for Efficient C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of C-O bonds in diaryl ethers. nih.gov Copper- and palladium-based catalytic systems are particularly prominent in this area.

The Ullmann condensation, a classical copper-catalyzed reaction, can be used to form diaryl ethers from an aryl halide and a phenol. organic-chemistry.org Modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions, often employing ligands to enhance the catalyst's activity. Nano-copper catalysts have also been shown to be effective for these transformations. nih.gov

Palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of diaryl ethers. organic-chemistry.org These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the success of the reaction.

Catalyst SystemPrecursorsGeneral ConditionsAdvantages
Williamson Ether Synthesis Biphenyl-2-ol, 1,2-dihaloethaneBase (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF, acetonitrile)Well-established, versatile
Phase-Transfer Catalysis Biphenyl-2-ol, 1,2-dihaloethaneBase (e.g., NaOH, KOH), phase-transfer catalyst (e.g., quaternary ammonium salt)Milder conditions, higher yields
Copper-Catalyzed Coupling Biphenyl-2-ol, 1,2-dihaloethane or di-iodo-biphenyl derivativeCopper catalyst (e.g., CuI, nano-CuO), base, ligand (optional)Milder than classical Ullmann
Palladium-Catalyzed Coupling Biphenyl-2-ol, 1,2-dihaloethane or di-iodo-biphenyl derivativePalladium catalyst (e.g., Pd(OAc)2), phosphine ligand, baseHigh functional group tolerance

Advanced Radical Difunctionalization of Ethylene (B1197577) Derivatives for Analogues

A novel approach to the synthesis of 1,2-difunctionalized ethanes involves the direct use of ethylene gas. While radical difunctionalization of ethylene has been explored for the introduction of various functional groups, the direct oxyarylation for the synthesis of bis(aryloxy)ethane analogues is a more recent development. nih.gov

One advanced method is the gold-catalyzed oxidative 1,2-oxyarylation of ethylene. acs.org This process allows for the catalytic differential 1,2-difunctionalization of ethylene, establishing it as a two-carbon biselectrophilic building block. acs.org In this reaction, ethylene is exposed to an aryl silane (B1218182) and an alcohol in the presence of a gold catalyst and an oxidant, leading to the formation of a 1,2-oxyarylated product. acs.org While not a purely radical-mediated process in the traditional sense, it represents a significant advancement in the difunctionalization of ethylene to form C-O bonds.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of diaryl ethers to reduce the environmental impact of these processes. Key areas of focus include the use of greener solvents, improving atom economy, and enhancing energy efficiency.

The use of water as a solvent in organic synthesis is a primary goal of green chemistry. organic-chemistry.org Metal-free arylations of phenols using diaryliodonium salts in water have been developed, offering an environmentally friendly alternative to traditional methods that use volatile organic solvents. organic-chemistry.org Surfactants can also be used to facilitate ether synthesis in aqueous media.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. rsc.org Catalytic reactions, by their nature, tend to have higher atom economy than stoichiometric reactions. High-temperature catalytic Williamson ether synthesis has been developed to use weaker alkylating agents and avoid the production of large amounts of salt byproducts, thereby improving atom economy. sigmaaldrich.com

Energy efficiency can be improved by using methods that proceed under milder conditions or require shorter reaction times. Microwave-assisted synthesis has been shown to accelerate the formation of diaryl ethers, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net

Green Chemistry PrincipleApplication in Diaryl Ether Synthesis
Use of Greener Solvents Reactions in water, use of surfactants. organic-chemistry.org
Improved Atom Economy Catalytic reactions, high-temperature catalytic Williamson synthesis. sigmaaldrich.com
Energy Efficiency Microwave-assisted synthesis, reactions at ambient temperature. researchgate.net

Functionalization and Derivatization Strategies for Structural Modification

The structural framework of this compound offers distinct regions for chemical modification: the aromatic biphenyl (B1667301) systems and the aliphatic ethane (B1197151) bridge. These sites allow for a range of functionalization and derivatization strategies aimed at tuning the molecule's steric and electronic properties for various applications.

The biphenyl groups within this compound are susceptible to electrophilic aromatic substitution, similar to other biphenyl and diaryl ether compounds nih.gov. The ether oxygen and the ancillary phenyl ring act as activating groups, directing incoming electrophiles primarily to the ortho and para positions of the phenoxy ring.

Key transformations include nitration and halogenation, which serve as foundational steps for introducing further functionality.

Nitration: The introduction of nitro groups onto the biphenyl rings is a common strategy to modulate electronic properties or to serve as a precursor for amino groups via reduction. The nitration of biphenyl itself typically yields a mixture of 2- and 4-nitro isomers, with the ortho-product often being significant stackexchange.com. In the case of diaryl ethers, nitration can be achieved using various reagents. For instance, treating a diaryl ether with a nitrating acid mixture, such as nitric acid in the presence of hydrogen fluoride, can yield dinitro-substituted products google.com. Another approach involves using bismuth subnitrate in conjunction with thionyl chloride for the mononitration of aromatic compounds nih.gov. These methods suggest that the biphenyl units of this compound could be selectively nitrated under controlled conditions.

Table 1: Representative Conditions for Analogous Nitration of Aromatic Ethers

Reagent System Substrate Type Typical Conditions Product(s) Reference
Nitric Acid / Hydrogen Fluoride Diphenyl Ether 0 to 5°C, 45-60 min 4,4'-Dinitrodiphenyl ether, 2,4'-Dinitrodiphenyl ether google.com
Bismuth Subnitrate / Thionyl Chloride Anisole Room Temp, Dichloromethane Mixture of o- and p-nitroanisole nih.gov

Halogenation: Halogen atoms can be introduced onto the biphenyl rings to influence the molecule's conformation through steric effects or to provide handles for subsequent cross-coupling reactions. The chlorination of related compounds, such as 4-phenylphenyl benzoate, demonstrates that electrophilic halogenation is a viable strategy for functionalizing biphenyl systems acs.org. The reaction of ethers with chlorine or bromine can lead to substitution on the aromatic rings youtube.com. For this compound, this would likely occur on the activated rings of the biphenyl units.

The 1,2-dioxyethane linker is generally robust and less reactive than the aromatic moieties. Direct functionalization of the ethane bridge without cleavage of the ether bonds is challenging.

Direct Modification: One potential, albeit aggressive, transformation is α-halogenation. Ethers can undergo halogenation at the α-carbon (adjacent to the ether oxygen) in the presence of reagents like chlorine or bromine, particularly under UV light youtube.com. This reaction proceeds via a radical mechanism and could potentially introduce halogen atoms onto the ethane bridge of this compound, creating sites for further nucleophilic substitution. However, this method may lack selectivity and could lead to degradation.

Synthetic Modification for Tunable Architectures: A more strategic and widely used approach to modify the linker is not through post-synthesis derivatization but by altering the linker during the initial synthesis. The Williamson ether synthesis, a common method for preparing such molecules, involves the reaction of a phenoxide (in this case, 2-hydroxybiphenyl) with a dihaloalkane. By replacing the 1,2-dihaloethane precursor with other linking units, a diverse library of molecules with tunable architectures can be created. This strategy allows for precise control over the length, rigidity, and functionality of the bridging unit. For example, using 1,3-dibromopropane (B121459) or 1,4-dibromobutane (B41627) would extend the linker, while employing dihalides with internal functional groups could introduce new properties. This synthetic flexibility is a key strategy for designing molecules with tailored spatial arrangements of the terminal biphenyl groups.

Table 2: Synthetic Strategy for Linker Modification

Phenolic Precursor Dihalide Linker Resulting Compound Structure Linker Characteristics
2-Hydroxybiphenyl 1,2-Dibromoethane Ar-O-CH₂-CH₂-O-Ar Flexible, 2-carbon spacer
2-Hydroxybiphenyl 1,3-Dibromopropane Ar-O-(CH₂)₃-O-Ar Flexible, 3-carbon spacer
2-Hydroxybiphenyl 1,4-Dibromobutane Ar-O-(CH₂)₄-O-Ar Flexible, 4-carbon spacer
2-Hydroxybiphenyl (Z)-1,4-Dichloro-2-butene Ar-O-CH₂-CH=CH-CH₂-O-Ar Rigid, unsaturated 4-carbon spacer

(Ar represents the 2-biphenylyl group)

A comprehensive article on the advanced structural elucidation and conformational analysis of the chemical compound This compound (CAS Number: 607-07-8) cannot be generated at this time.

Despite conducting extensive searches for scientific literature and data pertaining to this specific molecule, no published experimental results for its detailed structural analysis were found. The CAS number for the compound was successfully identified as 607-07-8, but subsequent targeted searches using this identifier did not yield the necessary spectroscopic or crystallographic data required to fulfill the detailed outline provided in the request.

The creation of a scientifically accurate and thorough article as specified is contingent upon the availability of primary research data. Without access to experimental ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), Raman, Mass Spectrometry (MS), or X-ray crystallography data for this compound, the content for the requested sections and subsections cannot be produced.

A breakdown of the requested sections and the data required is as follows:

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Studies:Describing the solid-state molecular and supramolecular architecture is only possible if the compound has been crystallized and analyzed using X-ray diffraction. A search of crystallographic databases yielded no structural reports for this compound.

Generating an article without this foundational data would result in speculation and would not meet the required standards of scientific accuracy. Therefore, the requested content cannot be provided.

Information regarding "this compound" is not available in publicly accessible resources.

Extensive searches for scientific literature and data repositories have yielded no specific experimental or computational studies on the chemical compound “this compound.” Consequently, the detailed structural and conformational analysis requested in the article outline cannot be provided.

While structural and conformational data exist for related molecules containing the 1,2-diaryloxyethane core, the strict requirement to focus solely on "this compound" prevents the inclusion of this analogous information. The unique steric bulk and electronic properties of the 2-biphenyl group would significantly influence the structural and conformational behavior, making extrapolations from simpler derivatives scientifically unsound for a detailed and accurate article.

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of foundational research data on "this compound."

Coordination Chemistry: Ligand Design and Metal Complexation

1,2-Bis(2-biphenylyloxy)ethane as a Potential Bidentate Ligand

This compound is a molecule with two ether oxygen atoms connected by a flexible ethane (B1197151) bridge. Each oxygen atom is also part of a biphenyl (B1667301) group. This structure presents the potential for the molecule to act as a bidentate ligand, where both oxygen atoms coordinate to a single metal center.

The design of effective chelating ligands is governed by several key principles. A primary consideration is the nature of the donor atoms. Ether oxygens are neutral donors and are generally considered weak or "hard" Lewis bases, forming less stable complexes compared to negatively charged oxygen donors like phenolates or carboxylates rsc.org. However, their effectiveness can be dramatically enhanced through the chelate effect.

The chelate effect describes the increased stability of a metal complex containing a chelating ligand (one that binds to the metal at two or more points) compared to a complex with analogous monodentate ligands (which bind at only one point) libretexts.org. This enhanced stability is primarily due to a favorable entropy change upon complexation. By incorporating two ether donors into a single molecule, this compound is designed to leverage this effect.

Other important design principles include:

Backbone Flexibility: The ethane linker between the two ether donors provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

Steric Hindrance: The bulky 2-biphenylyl groups are a significant feature. These groups can influence the metal's coordination number, geometry, and reactivity. They can create a specific pocket around the metal center, potentially leading to selectivity in catalytic reactions.

Electronic Effects: The electronic properties of the aryl groups can subtly influence the donor ability of the ether oxygens, although this effect is generally less pronounced than in ligands with direct conjugation to the donor atom.

When a bidentate ligand like this compound coordinates to a metal ion, it forms a ring structure known as a chelate ring. Bidentate ligands with a two-carbon (ethane) backbone typically form highly stable five-membered rings with the metal center purdue.edu. This is due to the ideal bite angle and minimal ring strain associated with this conformation.

Table 1: Potential Coordination Geometries with this compound

Coordination Number Metal Center (Example) Typical Geometry Role of Ligand
4 Pd(II), Pt(II) Square Planar Occupies two cis-positions
4 Zn(II) Tetrahedral Occupies two positions

Synthesis and Characterization of Metal Coordination Complexes

The synthesis of metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal precursor.

Bidentate ligands are fundamental in the development of transition metal catalysts emory.edu. While specific studies on this compound are not prevalent, analogous bidentate ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are widely used wikipedia.orgnih.gov. Complexes with late transition metals (e.g., palladium, platinum, rhodium, nickel) are of particular interest for their catalytic activity in processes like cross-coupling reactions, hydrogenation, and polymerization miami.eduresearchgate.net.

A general synthetic route would be: this compound + MCl₂ → [M(this compound)Cl₂] (where M = Pd, Ni, etc.)

The resulting complexes could be isolated as stable, crystalline solids. The catalytic activity would be influenced by the steric and electronic environment created by the ligand around the metal center.

Ether ligands are also known to coordinate with main group elements, particularly those with strong Lewis acidic character. For instance, alkali metals and alkaline earth metals are complexed by crown ethers, which are cyclic polyethers libretexts.org. While this compound is an acyclic diether, it could potentially chelate smaller main group cations. However, the coordination is generally weaker than with transition metals and competes with solvent molecules like water rsc.org.

Complexation with heavier main group elements like tin (Sn) or bismuth (Bi) is also conceivable rsc.orgmdpi.com. The synthesis might involve reacting the ligand with a main group halide, such as SnCl₂ or BiCl₃, in an inert solvent. The resulting structures would depend on the Lewis acidity of the metal and its tendency to achieve a stable coordination number.

Spectroscopic and Structural Characterization of Metal Complexes (e.g., NMR, X-ray crystallography)

Unambiguous characterization of any new metal complex is essential to confirm its structure and purity. A combination of spectroscopic and analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic metal complexes. Upon coordination of this compound to a metal center, characteristic shifts in the NMR signals would be expected.

¹H NMR: The signals corresponding to the protons on the ethylene (B1197577) bridge (-O-CH₂-CH₂-O-) would be particularly sensitive to coordination and would likely shift downfield. The aromatic protons of the biphenyl groups would also experience changes in their chemical environment, leading to shifts and potentially more complex splitting patterns.

¹³C NMR: Similar shifts would be observed in the ¹³C NMR spectrum for the carbon atoms of the ethylene backbone and the biphenyl rings. For paramagnetic complexes, NMR spectra can be challenging to obtain due to significant peak broadening, although in some cases, interpretable spectra can still be acquired escholarship.orgmdpi.com.

Table 2: Hypothetical ¹H NMR Chemical Shift Changes Upon Coordination

Protons Typical δ (ppm) in Free Ligand Expected δ (ppm) in Diamagnetic Complex Rationale for Change
Ethylene (-CH₂-CH₂-) ~4.2 > 4.2 Deshielding due to electron donation to the metal center

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a coordination complex nih.govnih.gov. If suitable crystals can be grown, this technique provides precise information on:

Connectivity: Confirming that the ligand is indeed bound to the metal center through the two ether oxygen atoms.

Coordination Geometry: Revealing the exact geometry around the metal (e.g., square planar, tetrahedral, octahedral).

Bond Lengths and Angles: Providing precise measurements of the metal-oxygen bond lengths and the bite angle of the ligand, which confirms the presence and conformation of the five-membered chelate ring mdpi.com.

Other techniques such as Fourier-Transform Infrared (FTIR) spectroscopy would show changes in the C-O stretching frequencies upon coordination, while elemental analysis would confirm the empirical formula of the synthesized complex.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the coordination chemistry of the chemical compound “this compound” as requested. The search for this specific compound did not yield any results in the context of coordination chemistry, ligand design, metal complexation, or any of the other topics outlined in the prompt.

Attempts to find information on analogous compounds with similar structural motifs also failed to provide a basis for drawing scientifically accurate inferences about the specified compound without resorting to speculation. The strict requirement to focus solely on "this compound" precludes the use of information about other, unrelated ligands.

Therefore, to maintain the standards of scientific accuracy and avoid generating content that is not based on factual evidence, this article cannot be written. The foundational information required to address the outlined topics is absent from the current body of scientific knowledge.

Supramolecular Chemistry: Non Covalent Interactions and Self Assembly

Host-Guest Recognition and Binding Phenomena Involving 1,2-Bis(2-biphenylyloxy)ethane

No studies have been published that investigate the host-guest recognition and binding phenomena of this compound.

A detailed exploration of host-guest interactions involving this compound is not present in the current scientific literature. The biphenyl (B1667301) groups within the molecule suggest a potential for π-π stacking interactions, and the ether linkages could theoretically participate in weak hydrogen bonding or van der Waals forces. However, without experimental or computational studies, any discussion remains speculative.

There are no published studies that measure the binding affinity or selectivity of this compound with any potential guest molecules. Consequently, no data on association constants are available.

Investigation of Chiroptical Properties in Induced or Inherently Chiral Supramolecular Assemblies

There are no investigations into the chiroptical properties of any potential supramolecular assemblies formed by this compound. The molecule itself is achiral, and there is no research on inducing chirality in its assemblies through the use of chiral guests or solvents.

Catalytic Applications and Reaction Engineering

Role as a Ligand in Homogeneous Catalysis: An Unexplored Area

Homogeneous catalysis often relies on the design of organic ligands that can coordinate to a metal center and influence its catalytic activity, selectivity, and stability. Biphenyl-containing ligands, for instance, are well-established in a variety of catalytic reactions, often imparting unique steric and electronic properties to the metal catalyst. Similarly, ether functionalities can act as coordinating groups in certain catalytic systems. However, the specific combination and arrangement in 1,2-Bis(2-biphenylyloxy)ethane has not been reported in the context of homogeneous catalysis.

Application in Asymmetric Catalysis for Enantioselective Transformations

There is no available data on the use of this compound in asymmetric catalysis. Chiral ligands are essential for enantioselective transformations, and while many such ligands are based on biphenyl (B1667301) scaffolds due to their axial chirality, there is no indication that this compound has been explored for this purpose.

Catalytic Activity in Carbon-Carbon Coupling Reactions

Carbon-carbon coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are fundamental transformations in organic synthesis and are often catalyzed by palladium complexes with sophisticated phosphine (B1218219) or N-heterocyclic carbene ligands. While some of these ligands incorporate biphenyl groups, there are no reports of this compound being employed as a ligand in any such reactions.

Utility in Oxidation and Reduction Processes

The role of this compound in catalytic oxidation or reduction processes is also not described in the scientific literature. Metal complexes that catalyze these reactions often feature ligands that can stabilize various oxidation states of the metal center. There is currently no evidence to suggest that this compound can effectively serve this function.

Strategies for Heterogeneous Catalysis Development

The development of heterogeneous catalysts often involves the immobilization of a homogeneous catalyst onto a solid support. This approach aims to combine the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Common strategies include covalent attachment of the ligand to the support material. As there are no known homogeneous catalytic applications for this compound, it follows that no strategies for its immobilization for heterogeneous catalysis have been reported.

Mechanistic Investigations of Catalytic Pathways

Mechanistic studies are crucial for understanding how a catalyst functions and for the rational design of improved catalytic systems. Such investigations typically involve the identification of reaction intermediates and transition states through spectroscopic and computational methods. In the absence of any reported catalytic activity for this compound, no mechanistic investigations of its potential catalytic pathways have been undertaken.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,2-Bis(2-biphenylyloxy)ethane. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its geometry, stability, and properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For a flexible molecule like this compound, with multiple rotatable bonds, DFT calculations can identify various low-energy conformations. The key rotatable bonds include the C-C bond of the ethane (B1197151) linker and the C-O bonds of the ether linkages.

A representative table of calculated geometric parameters for a plausible low-energy conformer of this compound, based on typical values from DFT studies of similar aryl ethers and biphenyl (B1667301) compounds, is presented below. nih.gov

ParameterPredicted Value
C-C (ethane) bond length~1.54 Å
C-O (ether) bond length~1.37 Å
O-C-C-O (ethane) dihedral angle~70° (gauche) or 180° (anti)
C-O-C-C (aryl) dihedral angleVariable, influencing orientation of biphenyl groups
Phenyl-Phenyl dihedral angle~40-50°

Note: These are estimated values based on analogous structures. Actual values would be determined from specific DFT calculations.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenylyloxy moieties, specifically the oxygen lone pairs and the π-systems of the phenyl rings. The LUMO is likely to be distributed over the π-antibonding orbitals of the biphenyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govfrontiersin.org A smaller gap generally implies higher reactivity.

DFT calculations can provide visualizations of these frontier orbitals and their energy levels. This analysis helps in predicting the sites most susceptible to electrophilic or nucleophilic attack and understanding the molecule's potential as an electron donor or acceptor.

PropertyPredicted Characteristic
HOMO LocalizationPrimarily on biphenylyloxy π-systems and oxygen atoms
LUMO LocalizationPrimarily on biphenyl π*-systems
HOMO-LUMO Energy GapModerate, indicative of a stable but potentially reactive molecule

Note: The characteristics are predictions based on the general electronic properties of aryl ethers and biphenyls.

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

While DFT is excellent for identifying stable, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape at a given temperature. rsc.org

For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates in a given environment (e.g., in a vacuum or in a solvent). This is crucial for understanding its flexibility, which is a key characteristic of such podand-like molecules. semanticscholar.org The simulation would track the evolution of key dihedral angles, providing a statistical distribution of the accessible conformations and the energy barriers for interconversion between them. This information is vital for understanding how the molecule might adapt its shape to interact with other molecules, such as in host-guest complexation. nih.gov Computational studies on similar flexible ligands have shown that conformational flexibility is critical for their function. nih.govnih.gov

Computational Prediction and Validation of Host-Guest Interactions and Binding Energies

The structure of this compound, with its flexible backbone and electron-rich oxygen and aromatic groups, suggests its potential to act as a host molecule for certain guest species, particularly metal cations or small organic molecules. Computational methods are invaluable for predicting and quantifying these host-guest interactions. pageplace.de

The process typically involves docking the guest molecule into the conformational ensemble of the host generated from MD simulations. Subsequently, higher-level quantum mechanical calculations, such as DFT, can be used to optimize the geometry of the host-guest complex and calculate the binding energy. nih.gov The binding energy (ΔE_binding) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest:

ΔE_binding = E_complex - (E_host + E_guest)

A negative binding energy indicates a stable complex. For podands like this compound, the binding process involves a conformational reorganization of the host to wrap around the guest, a phenomenon that can be accurately modeled computationally. semanticscholar.org The binding affinity can be further refined by calculating the binding free energy, which includes contributions from enthalpy and entropy. nih.govresearchgate.netarxiv.org

Host-Guest SystemCalculated Binding Energy (kcal/mol) - Representative
This compound + Li+-
This compound + Na+-
This compound + K+-

Note: The table is illustrative. Specific binding energies would require dedicated computational studies. The affinity is expected to depend on the match between the cation size and the cavity formed by the host.

Elucidation of Reaction Mechanisms via Computational Chemistry (e.g., Artificial Force Induced Reaction (AFIR) method)

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net For reactions involving this compound, such as ether cleavage or substitution on the aromatic rings, computational methods can identify the transition states and intermediates along the reaction coordinate.

The Artificial Force Induced Reaction (AFIR) method is an automated technique for exploring reaction pathways without prior knowledge of the products. acs.orgnih.govresearchgate.net It works by applying a virtual force between reactant fragments to induce a reaction, allowing for the systematic discovery of possible reaction channels. mext.go.jphokudai.ac.jp For instance, the AFIR method could be applied to model the cleavage of the ether bonds in this compound by a reagent like boron tribromide. nih.govnih.govresearchgate.net The calculations would reveal the energy barriers associated with different mechanistic possibilities (e.g., SN1 vs. SN2 type mechanisms at the ether linkage) and help identify the most favorable reaction pathway. chemistrysteps.com

Advanced Materials Science: Polymer and Functional Material Design

1,2-Bis(2-biphenylyloxy)ethane as a Monomer or Building Block in Polymer Synthesis

The molecular architecture of this compound, featuring reactive sites on the biphenyl (B1667301) groups and the stability of the ether linkage, allows it to serve as a versatile monomer for creating a variety of polymer structures.

Polymerization Mechanisms and Kinetics for Main-Chain or Side-Chain Polymers

The integration of this compound into polymeric structures can be achieved through several polymerization mechanisms, depending on whether it is incorporated into the main chain or as a side chain.

Main-Chain Polymers: For main-chain incorporation, the biphenyl units of the monomer would need to be functionalized, for example, with hydroxyl, carboxyl, or halide groups. This would allow it to undergo step-growth polymerization reactions such as polycondensation. In this process, the bifunctionalized this compound monomers would react with other compatible bifunctional monomers to build the polymer backbone. The flexible ethane (B1197151) diether spacer would impart a degree of conformational freedom to the otherwise rigid polymer chain.

Side-Chain Polymers: To create side-chain polymers, the this compound moiety could be attached as a pendant group to a polymerizable monomer, such as an acrylate (B77674) or a styrene (B11656) derivative. Subsequent chain-growth polymerization, often initiated by free radicals, would yield a polymer with a flexible backbone and the bulky, rigid biphenyl-containing groups as side chains. openaccessjournals.com This architecture is particularly relevant for applications where the properties of the side chains, such as their ability to form liquid crystalline phases, are paramount. rsc.org The kinetics of these polymerization reactions would be influenced by factors such as monomer concentration, temperature, and the choice of initiator or catalyst.

Design and Synthesis of Liquid Crystalline Polymers

The structure of this compound is inherently suited for the design of liquid crystalline polymers (LCPs). dtic.mil The rigid, rod-like biphenyl units act as mesogens, the part of the molecule that induces the liquid crystal phase. wikipedia.org The flexible 1,2-dioxyethane segment serves as a spacer, which decouples the motion of the rigid mesogens from the polymer backbone, allowing them to self-align into ordered liquid crystalline phases (e.g., nematic, smectic). azom.com

The synthesis of LCPs using this monomer could involve incorporating it into either main-chain or side-chain architectures.

Main-Chain LCPs: Polymerization of appropriately functionalized this compound with other rigid co-monomers could lead to thermotropic LCPs, where liquid crystalline phases are observed upon heating. wikipedia.org

Side-Chain LCPs (SCLCPs): Attaching the monomer to a flexible polymer backbone, such as polysiloxane or polyacrylate, is a common strategy for creating SCLCPs. openaccessjournals.comrsc.org The properties of the resulting LCP, including its phase transition temperatures and the type of mesophase formed, can be finely tuned by modifying the length and flexibility of the spacer and the structure of the polymer backbone. rsc.org

Incorporation into Organic Frameworks and Networks for Advanced Functionality

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, built from molecular building blocks linked by strong covalent bonds. researchgate.net The defined geometry and length of this compound make it a candidate for use as a linear linker or strut in the construction of 2D or 3D COFs.

To be used as a linker, the terminal phenyl rings of the biphenyl groups would need to be functionalized with reactive groups (e.g., boronic acids, amines, aldehydes) that can undergo condensation reactions to form the framework. researchgate.net The length and flexibility of the ethane diether bridge would directly influence the pore size and topology of the resulting COF. The biphenyl units would contribute to the rigidity and thermal stability of the framework while also providing a π-conjugated system within the pores. Such frameworks could be designed for applications in gas storage and separation, catalysis, or sensing.

Potential in Optoelectronic Materials Based on Biphenyl Chromophores

The biphenyl units within this compound are known chromophores, meaning they can absorb and emit light. acs.orgnih.gov This makes the compound and polymers derived from it promising for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors.

The photoluminescent properties are dictated by the π-conjugated system of the biphenyl groups. uta.cl Research on similar biphenyl-containing polymers shows that they can be designed to emit light across the visible spectrum, particularly in the blue-to-green range. ias.ac.inresearchgate.net The flexible ether linkage in this compound can influence the electronic communication between the two biphenyl chromophores. While it breaks direct π-conjugation along the bridge, it affects the spatial arrangement of the chromophores, which can impact solid-state packing and photophysical properties such as excimer formation and charge transport. uta.cl By incorporating this unit into a polymer backbone, it is possible to develop materials with tailored absorption and emission characteristics for use as active layers in electronic devices. nih.govresearchgate.net

Below is a table detailing the potential optoelectronic properties based on analogous biphenyl-containing systems.

PropertyRelevance of Biphenyl ChromophorePotential Application
AbsorptionStrong absorption in the UV region due to π-π* transitions in the biphenyl system. ias.ac.inUV sensors, photoinitiators.
PhotoluminescenceEmission typically in the blue-to-green region, with potential for high quantum yields. uta.clresearchgate.netEmissive layers in OLEDs.
ElectrochromismAbility to change color upon oxidation or reduction, a property seen in some π-extended chromophores. nih.govSmart windows, electronic displays.
Two-Photon AbsorptionBiphenyl systems can be engineered for high two-photon absorption cross-sections. nih.govBiological imaging, 3D microfabrication.

Nanomaterial Fabrication via Controlled Self-Assembly of Polymeric or Molecular Components

In solution or on a surface, these molecules could potentially assemble into nanostructures like fibers, sheets, or vesicles. acs.org For instance, studies on similar diphenyl ether derivatives show they can form highly ordered nanofeathers and nanofibers driven by van der Waals forces and π-stacking. acs.org Similarly, polymers incorporating this monomer could self-assemble into well-defined nanostructures, such as micelles or ordered thin films. This bottom-up approach to fabrication is essential for developing functional nanomaterials for electronics, sensing, and biomedical applications. researcher.lifenih.govnih.gov The ability to control this assembly by modifying the molecule or its environment opens pathways to novel materials with precisely engineered nanoscale architectures.

Interdisciplinary Research Perspectives and Future Directions

Integration with Related Scientific Disciplines (e.g., physical organic chemistry, material engineering)

The structure of 1,2-Bis(2-biphenylyloxy)ethane inherently invites a multidisciplinary research approach, primarily integrating physical organic chemistry and material engineering.

From a physical organic chemistry perspective, the molecule presents an interesting case for conformational analysis. The central ethane (B1197151) linker and the two ether linkages (C-O-C) allow for significant rotational freedom. libretexts.orglibretexts.org The interplay between the steric hindrance of the large biphenyl (B1667301) groups and the electronic effects of the ether oxygen atoms would dictate the molecule's preferred conformations in different states (solid, liquid, solution). libretexts.org Understanding these conformational dynamics is crucial as they influence the compound's physical properties, such as its melting point, boiling point, and solubility. The biphenyl units themselves are known for their electronic and thermal stability, properties that would be imparted to the larger molecule. wikipedia.orgnbinno.com

In material engineering , the compound could be investigated as a building block or additive for high-performance polymers. Aromatic ethers are foundational components of polymers like Polyetheretherketone (PEEK) and Polyetherimides (PEI), which are prized for their exceptional thermal stability and chemical resistance. polymer-search.com The rigid and bulky biphenyl groups in this compound could enhance the thermal properties and mechanical strength of such polymers. nbinno.comengineering.org.cn Furthermore, its high aromatic content suggests a high refractive index, making it a candidate for optical materials. Its potential as a high-temperature heat transfer fluid, similar to the eutectic mixture of biphenyl and diphenyl ether, could also be an area of exploration due to its predicted high boiling point and stability. wikipedia.org

Table 1: Predicted Physicochemical Properties and Research Focus Areas
Property / FieldPredicted CharacteristicRationale / Research Focus
Molecular Weight 426.51 g/mol Foundational data for all chemical analyses.
Melting Point HighLarge, rigid aromatic structure leads to strong intermolecular forces.
Boiling Point Very HighHigh molecular weight and stability. libretexts.org
Solubility Low in water, soluble in organic solventsPredominantly non-polar hydrocarbon structure. wikipedia.org
Physical Organic Chemistry Conformational IsomerismStudy of rotational barriers around C-O and C-C bonds; impact on crystal packing and solution behavior.
Material Engineering High Thermal StabilityAromatic ether and biphenyl groups are thermally robust. Potential use in high-performance polymers. polymer-search.comengineering.org.cn
Material Engineering High Refractive IndexHigh density of aromatic rings. Potential for optical polymer applications.

Challenges and Emerging Opportunities in the Research of this compound

The primary challenge in the study of this compound is its synthesis. The formation of diaryl ethers, particularly those involving sterically hindered phenols like 2-hydroxybiphenyl, is historically difficult. beilstein-journals.org The classical Ullmann condensation, which involves coupling a phenol (B47542) with an aryl halide using copper, often requires harsh conditions (high temperatures, stoichiometric copper) and may give low yields with complex substrates. beilstein-journals.org Modern catalytic systems have improved this reaction, but the synthesis of a molecule with two such linkages remains a significant hurdle. beilstein-journals.orgnih.gov

Despite these challenges, significant opportunities emerge from its unique structure.

High-Performance Materials: The potential to use this compound as a monomer to create polymers with superior thermal and mechanical properties is a major opportunity. These materials could find applications in the aerospace, automotive, and electronics industries where durability under extreme conditions is paramount. polymer-search.comtaylorfrancis.com

Molecular Scaffolding: The defined geometry and rigidity of the biphenyl units, combined with the flexibility of the linker, make it an attractive scaffold for designing complex host-guest systems or novel ligands in coordination chemistry.

Niche Applications: The compound's predicted properties could make it suitable for specialized applications, such as a non-reactive medium for high-temperature reactions, a plasticizer for specialty polymers, or an additive in liquid crystal formulations. wikipedia.org

Development of Novel Analytical and Synthetic Methodologies

Progress in the research of this compound is contingent on advancements in both its synthesis and analysis.

Novel Synthetic Methodologies: Overcoming the synthetic challenges requires moving beyond classical methods. Modern cross-coupling reactions offer promising alternatives.

Copper-Catalyzed Couplings: The use of copper catalysts with specialized ligands, such as N,N-dimethylglycine, can facilitate the Ullmann diaryl ether synthesis under much milder conditions (e.g., 80-110 °C). beilstein-journals.org

Palladium-Catalyzed Couplings: Buchwald-Hartwig amination protocols can be adapted for C-O bond formation, offering another route that often features high functional group tolerance.

Boronic Acid Coupling: The coupling of phenols with aryl boronic acids, catalyzed by copper(II) acetate, represents a breakthrough method that can proceed even at room temperature, potentially providing a high-yield pathway to complex diaryl ethers. nih.govrsc.org

Table 2: Comparison of Potential Synthetic Routes
MethodCatalyst / ReagentsAdvantagesDisadvantages
Classical Ullmann Copper powder, high temp.Simple reagentsHarsh conditions, low yield for complex substrates. beilstein-journals.org
Modern Ullmann CuI / Ligand (e.g., N,N-dimethylglycine)Milder conditions, better yields. beilstein-journals.orgLigand cost, optimization required.
Chan-Evans-Lam Cu(OAc)₂, Aryl Boronic AcidVery mild conditions (room temp), high efficiency. nih.govAvailability and cost of boronic acid precursors.
Decarboxylative Coupling Electrochemical methodsAvoids pre-functionalized starting materials. nih.govLimited substrate scope, specialized equipment.

Novel Analytical Methodologies: Characterizing a complex polyaromatic compound like this requires sophisticated analytical techniques.

Chromatography: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) would be the primary methods for assessing purity and identifying reaction byproducts. tandfonline.comtandfonline.com

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques (COSY, HSQC, HMBC), would be essential for unambiguous structural elucidation.

Fluorescence Spectroscopy: Given its extensive aromatic system, the compound is likely to be fluorescent. Laser-induced fluorescence (LIF) could be a highly sensitive method for its detection at trace levels. nih.gov

Outlook for Advanced Molecular Design and Application-Driven Research

The future research trajectory for this compound and its derivatives will likely be driven by application-specific molecular design. By systematically modifying the core structure, chemists can tune its properties to meet the demands of advanced technologies.

Advanced Molecular Design:

Functionalization: Introducing functional groups (e.g., amines, carboxylic acids, halogens) onto the biphenyl rings would create reactive handles for polymerization or for grafting the molecule onto surfaces. This would be a key step in developing novel monomers for advanced polymers. chinesechemsoc.org

Side-Chain Engineering: Attaching flexible side chains, such as alkyl or glycol units, could improve solubility and processability, which is a common challenge for rigid aromatic molecules. chinesechemsoc.org

Application-Driven Research:

Electronics and Photonics: Designing derivatives with specific electronic properties could lead to new organic thermoelectric materials or components for organic light-emitting diodes (OLEDs). The biphenyl moiety is a known component in materials for such applications. nih.govresearchgate.net

Sustainable Chemistry: Future research could focus on developing "green" or sustainable synthetic routes, utilizing renewable starting materials and energy-efficient catalytic processes.

Biomedical Applications: While a significant leap, the structural motif of linked aromatic rings is found in some bioactive molecules. nih.gov Derivatives could be explored as selective enzyme inhibitors or probes, although this would require extensive modification to impart biocompatibility.

The exploration of this compound represents a frontier in chemical synthesis and material science. While challenges in its creation persist, the potential for developing novel materials with unique thermal, optical, and mechanical properties provides a compelling impetus for future research.

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis(2-biphenylyloxy)ethane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 1,2-dibromoethane and biphenol derivatives under alkaline conditions. Key variables include:
  • Catalyst/Base : Sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH) are commonly used to deprotonate phenolic hydroxyl groups .
  • Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity by stabilizing intermediates.
  • Temperature : Reactions often proceed at reflux (e.g., 60–80°C) to accelerate kinetics .
  • Example Protocol :
ReactantsCatalystSolventTemp. (°C)Yield (%)Source
1,2-dibromoethane + ortho-vanillinNa₂CO₃Acetone60~75
1,2-dibromoethane + 4-hydroxybenzoateKOHEthanol80~68
  • Yield Optimization : Excess dibromoethane (1.2–1.5 eq.) and slow addition of reactants minimize side reactions like oligomerization .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings). For similar compounds, benzene ring inclinations of ~41.6° have been reported .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability. Derivatives with aromatic substituents show decomposition onset >250°C .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify proton environments (e.g., methylene bridges at δ 4.2–4.5 ppm) .
  • FT-IR : Confirm ether linkages (C-O-C stretch at ~1250 cm⁻¹) .
  • Melting Point : Pure crystalline forms typically melt between 120–150°C, depending on substituents .

Advanced Research Questions

Q. What role can this compound derivatives play in flame-retardant materials?

  • Methodological Answer : Brominated or phosphonated derivatives act as flame retardants by:
  • Gas-Phase Inhibition : Releasing radicals (e.g., Br·) that quench combustion chains .
  • Char Formation : Promoting carbonaceous residue via cross-linking. For example, 1,2-bis(pentabromophenyl)ethane reduces total heat release (THR) by 40% in wood-plastic composites .
  • Synergistic Additives : Combining with nanoclay enhances fire resistance by 30% due to barrier effects .
  • Testing Standards : Use cone calorimetry (ASTM E1354) to measure heat release rate (HRR) and THR.

Q. How can researchers optimize ligand design using this compound in catalytic systems?

  • Methodological Answer : While not a direct ligand, structural analogs (e.g., phosphine-containing ethane derivatives) guide design:
  • Coordination Geometry : Bis(diphenylphosphino)ethane (dppe) forms stable complexes with Pd(II) or Cu(I), enabling cross-coupling reactions .
  • Steric Effects : Bulky biphenylyl groups hinder undesired side reactions in asymmetric catalysis .
  • Case Study : Chiral phospholano-ethane ligands (e.g., (R,R)-Ph-BPE) achieve enantioselectivity >90% in hydrogenation .
  • Screening : Use NMR titration (e.g., ¹H or ³¹P) to assess metal-ligand binding constants .

Q. What analytical approaches resolve contradictions in reported spectroscopic data for similar ethane derivatives?

  • Methodological Answer : Discrepancies in NMR or crystallographic data arise from conformational flexibility or solvent effects. Strategies include:
  • Dynamic NMR : Resolve rotational barriers in methylene bridges (e.g., coalescence temperature analysis) .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
  • Crystallographic Refinement : Use high-resolution X-ray data (R factor < 0.05) to minimize model bias .
  • Example : Conflicting melting points (138–142°C vs. 123–128°C) for phosphine derivatives correlate with purity levels (≥98% by HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.